molecular formula C10H18ClNO2 B12976055 Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate CAS No. 1276186-74-3

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate

Cat. No.: B12976055
CAS No.: 1276186-74-3
M. Wt: 219.71 g/mol
InChI Key: MDLBWAGFEGFSFI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate (CAS: Not explicitly provided in evidence) is a piperidine derivative with an ethyl carboxylate ester at the 4-position and a 2-chloroethyl substituent on the nitrogen atom. It serves as a critical intermediate in synthesizing umeclidinium bromide, a long-acting muscarinic antagonist used in chronic obstructive pulmonary disease (COPD) therapy . The compound is synthesized via alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with 1-bromo-2-chloroethane in the presence of triethylamine, achieving yields up to 66% with minimal dimeric byproduct formation (diethyl 1,1′-(ethane-1,2-diyl) bis(piperidine-4-carboxylate)) compared to earlier methods .

Properties

CAS No.

1276186-74-3

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl 4-(2-chloroethyl)piperidine-4-carboxylate

InChI

InChI=1S/C10H18ClNO2/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10/h12H,2-8H2,1H3

InChI Key

MDLBWAGFEGFSFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNCC1)CCCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate typically involves:

  • Starting from ethyl isonipecotate (ethyl piperidine-4-carboxylate) as the core scaffold.
  • Introduction of the 2-chloroethyl group via alkylation or substitution reactions.
  • Use of reagents such as 2-bromoethanol or 2-chloroethanol followed by chlorination steps.
  • Employing bases like potassium carbonate to facilitate nucleophilic substitution.
  • Use of solvents such as toluene and controlled reflux or heating conditions.
  • Chlorination often achieved by thionyl chloride treatment to convert hydroxyethyl intermediates to chloroethyl derivatives.

Detailed Preparation Procedure (Representative Example)

A representative industrially relevant preparation is described in patent CA2881935A1, which outlines the following steps:

Step Reagents & Conditions Description Yield (%)
1 Ethyl isonipecotate (400.1 g), potassium carbonate (448.7 g), 2-bromoethanol (256 ml), toluene (4000 ml), reflux at ~110°C for 160 min Alkylation of ethyl isonipecotate with 2-bromoethanol under basic conditions to form ethyl 4-(2-hydroxyethyl)piperidine-4-carboxylate intermediate Not specified
2 Cooling to 60°C, addition of water (1200 ml), separation of aqueous layer, extraction with toluene, vacuum distillation to concentrate organic layer Work-up and concentration of reaction mixture -
3 Heating to 50°C, addition of thionyl chloride (193 ml), stirring for 1 hour Conversion of hydroxyethyl intermediate to 2-chloroethyl derivative via chlorination -
4 Addition of ethyl acetate (4600 ml) and seeding with ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate (0.4 g), aging and cooling Crystallization and isolation of product 80% isolated yield
5 Filtration, washing with ethyl acetate, drying under vacuum at 45°C Final purification and drying -

This method avoids the formation of dimeric impurities that plagued earlier methods, improving safety and yield.

Alternative Preparation Routes

  • Direct Alkylation with 2-chloroethanol: Ethyl isonipecotate is reacted with 2-chloroethanol in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene at elevated temperatures (~100-110°C) for several hours. Subsequent chlorination with thionyl chloride converts the hydroxyethyl intermediate to the chloroethyl product.

  • Use of 2-bromoethanol: Similar to the above, but 2-bromoethanol is used as the alkylating agent, which can provide higher reactivity and conversion rates under reflux conditions with potassium carbonate in toluene.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Toluene Commonly used for reflux and extraction
Base Potassium carbonate or DBU Facilitates nucleophilic substitution
Temperature 100-110°C (reflux) for alkylation; 40-60°C for chlorination Controlled to optimize yield and minimize side reactions
Chlorinating Agent Thionyl chloride (SOCl2) Converts hydroxyethyl to chloroethyl group
Reaction Time 4-6 hours for alkylation; 1 hour for chlorination Sufficient for complete conversion
Work-up Aqueous extraction, vacuum distillation, crystallization Removes impurities and isolates product

Analysis of Yields and Impurities

  • The described process achieves approximately 80% isolated yield , a significant improvement over earlier methods reporting yields around 38.6% due to dimer impurity formation.

  • The major impurity in older methods was a dimeric compound, diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate), which required chromatographic separation and posed safety risks due to toxicity.

  • The improved method eliminates this dimer formation by careful control of reaction conditions and choice of reagents, enhancing safety and scalability.

Summary Table of Preparation Methods

Method Starting Material Alkylating Agent Base Chlorinating Agent Yield (%) Notes
Reflux of ethyl isonipecotate with 2-bromoethanol in toluene Ethyl isonipecotate 2-bromoethanol Potassium carbonate Thionyl chloride ~80% Avoids dimer impurity, industrially scalable
Reaction with 2-chloroethanol and DBU in toluene Ethyl isonipecotate 2-chloroethanol DBU Thionyl chloride Not specified Alternative alkylation route
Earlier method (WO 2005/104745) Piperidine derivatives Various Various Various ~38.6% Lower yield due to dimer formation

Research Findings and Industrial Relevance

  • The improved synthetic routes have been patented and are used in the manufacture of intermediates for pharmaceutical agents such as umeclidinium bromide, highlighting the compound’s industrial importance.

  • The elimination of toxic dimer impurities reduces the need for extensive chromatographic purification, lowering production costs and exposure risks.

  • The use of common reagents and solvents, along with straightforward reaction conditions, makes the process amenable to scale-up and continuous manufacturing.

Chemical Reactions Analysis

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate serves as a key intermediate in the synthesis of several pharmaceutical agents. A notable application is its use in the preparation of umeclidinium bromide, a muscarinic acetylcholine receptor antagonist used for treating chronic obstructive pulmonary disease (COPD). The synthesis process involves multiple steps where this compound acts as a precursor, showcasing its significance in pharmaceutical development .

Table 1: Synthesis Pathways Involving this compound

CompoundRole of this compoundYield (%)Reference
Umeclidinium bromideIntermediate in multi-step synthesis~80
Ethyl quinuclidine-4-carboxylatePrecursor for alternative synthesis routes1.71 - 45.56

Pharmacological Research

The compound has been investigated for its pharmacological properties, particularly its antischistosomal activity. In studies, this compound was utilized to explore structure-activity relationships (SAR) that could lead to the development of new therapeutic agents against schistosomiasis .

Case Study: Antischistosomal Activity

In a study focused on antischistosomal ozonide esters, this compound was incorporated into reaction schemes to evaluate its efficacy. The compound demonstrated promising results when subjected to various assays, indicating potential for further development as an antischistosomal agent .

Chemical Synthesis and Process Optimization

Research has also focused on optimizing the synthesis of this compound itself. Traditional methods resulted in low yields due to side reactions such as dimerization. Recent advancements have proposed more efficient synthetic routes that improve yield and reduce impurities, making it more suitable for industrial applications .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The following table summarizes key analogs and their structural/functional differences:

Compound Substituents Key Properties/Applications References
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate N-(2-chloroethyl), 4-ethoxycarbonyl Intermediate for umeclidinium bromide; optimized synthesis with 66% yield
Ethyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate N-(3-bromo-5-chloropyridin-4-yl), 4-ethoxycarbonyl Precursor for kinase inhibitors; used in medicinal chemistry workflows
Ethyl 4-(4-chlorophenyl)piperidine-4-carboxylate 4-(4-chlorophenyl), 4-ethoxycarbonyl Potential building block for CNS drugs; aromatic substituent enhances lipophilicity
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate N-(4-sulfamoylbenzoyl), 4-ethoxycarbonyl Intermediate for carbonic anhydrase inhibitors (e.g., hydrazonobenzenesulfonamides)
Ethyl 4-oxo-piperidine-3-carboxylate hydrochloride 3-ethoxycarbonyl, 4-ketone, HCl salt Ketone functionality enables further derivatization (e.g., hydrazone formation)
Ethyl 2-(piperidin-4-yl)acetate hydrochloride 2-acetate ethyl ester, 4-piperidine, HCl salt High structural similarity (0.97); likely used in peptide mimetics or receptor-binding studies

Pharmacological and Industrial Relevance

  • Target Compound : Critical for umeclidinium bromide production, emphasizing process efficiency and purity .
  • Pyridine/Trifluoroacetyl Derivatives : Explored in kinase inhibitor discovery for oncology and inflammation .
  • Sulfonamide Analogs : Broad utility in designing isoform-selective enzyme inhibitors .

Biological Activity

Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate (EPC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction with neurotransmitter systems, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

EPC is characterized by a piperidine ring, a chloroethyl substituent, and an ester functional group. The presence of these components suggests that EPC may exhibit diverse pharmacological properties, particularly in the central nervous system (CNS) and as an antimicrobial agent.

Compound Name Chemical Formula Key Features
This compoundC${11}$H${16}$ClN${1}$O${2}$Piperidine ring, chloroethyl group, carboxylate ester
Ethyl piperidine-4-carboxylateC${9}$H${15}$N${1}$O${2}$Simpler structure without chloroethyl group
N-(2-Chloroethyl) piperidine-4-carboxamideC${10}$H${14}$ClN$_{2}$OAmide instead of ester

Interaction with Neurotransmitter Systems

Preliminary studies suggest that EPC interacts with various neurotransmitter receptors, particularly acetylcholine receptors. This interaction may contribute to its potential CNS activity. The chloroethyl group may also impart alkylating properties, which could be relevant for targeted drug delivery or prodrug design.

Antibacterial Activity

Research indicates that EPC exhibits antibacterial properties against several bacterial strains. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of EPC

Bacterial Strain MIC (µM)
Staphylococcus aureus20
Escherichia coli40
Multi-drug resistant S. aureus30

These findings suggest that EPC may serve as a promising candidate for developing new antibacterial agents, especially in the context of increasing antibiotic resistance .

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • In vitro studies have demonstrated that EPC can modulate dopamine receptor activity, which is crucial for treating motor dysfunctions associated with Parkinson's disease. The compound's ability to act on dopamine D2 receptors was highlighted in functional assays .
  • Antimicrobial Efficacy :
    • A study investigating the antibacterial properties of various piperidine derivatives found that EPC showed significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the piperidine structure could enhance its bioactivity .
  • Potential as a Therapeutic Agent :
    • Ongoing research is exploring the use of EPC in treating various diseases due to its promising biological activities. Its unique structural characteristics make it a candidate for further investigation in drug development pipelines .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate, and what key reagents are involved?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting ethyl isonipecotate (ethyl piperidine-4-carboxylate) with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) in aprotic solvents like acetonitrile or THF . The reaction proceeds via SN2 displacement, where the piperidine nitrogen attacks the chloroethyl group. Key quality control steps include monitoring reaction completion by TLC or HPLC and purification via column chromatography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315/H319). Researchers must wear nitrile gloves, lab coats, and safety goggles. Work should occur in a fume hood due to potential respiratory irritation (H335). Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Q. How is this compound characterized post-synthesis?

Standard characterization includes:

  • NMR spectroscopy (¹H and ¹³C) to confirm the piperidine ring substitution and chloroethyl group.
  • Mass spectrometry (MS) for molecular weight validation (expected [M+H]⁺ ~ 234.7).
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typical) .

Advanced Research Questions

Q. How can reaction yields be optimized during its synthesis, and what factors influence variability?

Yield optimization hinges on:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the piperidine nitrogen compared to non-polar alternatives .
  • Base strength : Stronger bases (e.g., LDA) may increase reaction rates but risk side reactions like elimination.
  • Temperature control : Maintaining 0–25°C minimizes thermal decomposition of the chloroethyl intermediate .
    Contradictions in reported yields (50–85%) often stem from trace moisture or impurities in 1-bromo-2-chloroethane .

Q. What role does this compound play in synthesizing complex pharmaceuticals like umeclidinium bromide?

It serves as a critical intermediate in forming the azabicyclo[2.2.2]octane core of umeclidinium bromide. After synthesis, the compound undergoes dehydrohalogenation with lithium diisopropylamide (LDA) to generate a bicyclic structure, which is subsequently functionalized with phenyl lithium and other reagents . Challenges include controlling stereochemistry during cyclization and minimizing residual halogenated byproducts .

Q. How do researchers address discrepancies in reactivity during its use in multi-step syntheses?

Contradictions arise in:

  • Solvent compatibility : For example, THF may stabilize intermediates but compete in coordination with metal catalysts.
  • Side reactions : The chloroethyl group can undergo unintended elimination under basic conditions. Mitigation involves using milder bases (e.g., K₂CO₃) or low temperatures .
    Analytical troubleshooting includes LC-MS to identify side products and kinetic studies to optimize reaction timelines .

Q. What mechanistic insights explain its behavior in amide coupling reactions?

In coupling reactions (e.g., with sulfamoylbenzoyl groups), the piperidine nitrogen acts as a nucleophile. EDCI/HOBt-mediated coupling in dry acetonitrile activates the carbonyl group of 4-sulfamoylbenzoic acid, enabling efficient amide bond formation. Competing hydrolysis is minimized by anhydrous conditions .

Q. How is the compound utilized in developing enzyme inhibitors or receptor modulators?

Its piperidine scaffold is functionalized to mimic natural ligands. For example:

  • Hydrazide derivatives : Synthesized via hydrazine hydrate treatment, these derivatives serve as precursors for thioureas targeting enzymes like carbonic anhydrase .
  • Bicyclic analogs : Used in muscarinic receptor antagonists, where the chloroethyl group’s steric bulk influences binding affinity .

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